molecular formula C12H21NO4 B057888 cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 187752-72-3

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B057888
CAS No.: 187752-72-3
M. Wt: 243.3 g/mol
InChI Key: LTNNUMKAWAGPIS-BDAKNGLRSA-N
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Description

Chiral Piperidine Scaffold for Advanced Pharmaceutical Research cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a synthetically valuable chiral piperidine derivative, serving as a crucial building block in medicinal chemistry and drug discovery. Its defined stereochemistry and bifunctional nature—featuring a Boc-protected secondary amine and a carboxylic acid—make it an ideal intermediate for the synthesis of complex molecules. This compound is particularly significant in the design and development of protease inhibitors, enzyme substrates, and other pharmacologically active agents that require a rigid, stereodefined piperidine backbone. Research Applications and Value This compound is extensively utilized as a precursor in the synthesis of arginase inhibitors, which are a promising therapeutic class for oncology and immunology research. Arginase enzymes play a key role in the immunosuppressive tumor microenvironment by depleting L-arginine, which impairs T-cell function. Incorporating this chiral piperidine core into drug candidates can help restore anti-tumor immunity . Furthermore, its structural features make it a versatile intermediate for creating compound libraries for high-throughput screening and for the development of other targeted therapies, such as the Janus kinase inhibitor Tofacitinib . Key Chemical Information : 2165792-61-8 (specific stereoisomer) / 187752-72-3 (rel-stereochemistry) Molecular Formula: C 12 H 21 NO 4 Molecular Weight: 243.30 g/mol Storage: Store in a cool, dark place under an inert atmosphere . Notice for Researchers This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a professionally controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically constructed via cyclization of δ-amino ketones or reductive amination of dicarbonyl precursors. A patent describing ethyl 4-methyl-2-piperidinecarboxylate hydrochloride synthesis highlights the use of ethyl 4-methyl-2-piperidinecarboxylate as a precursor, which undergoes Boc protection to yield the target compound. Cyclization reactions often employ Lewis acids like ZnCl₂ or Brønsted acids (e.g., HCl) to facilitate intramolecular bond formation.

Key Reaction Parameters:

  • Temperature : 80–100°C for 12–24 hours.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield : 65–75% for initial cyclization steps.

Introduction of the Methyl Group

Methyl substitution at the 4-position is achieved through alkylation or nucleophilic substitution. A method from patent CN102887854B utilizes ethyl 4-methyl-2-piperidinecarboxylate, where the methyl group is introduced via Grignard reagents (e.g., CH₃MgBr) in anhydrous ether. Alternatively, catalytic hydrogenation of pre-functionalized alkenes using Pd/C or Raney Ni ensures stereochemical fidelity.

Stereochemical Control:

  • Cis-Configuration : Achieved via stereoselective hydrogenation of Δ³-piperideine intermediates.

  • Chiral Auxiliaries : (−)-Sparteine or Evans oxazolidinones enforce enantiomeric excess >95%.

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol dissolves the piperidine intermediate in DCM with triethylamine (Et₃N), followed by Boc₂O addition at 0°C. Reaction completion is confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).

Optimization Insights:

  • Base Selection : Et₃N outperforms DMAP or NaHCO₃ in minimizing side reactions.

  • Solvent Impact : DCM provides superior Boc group incorporation (98% yield) compared to THF (85%).

Carboxylation at the 2-Position

Carboxylic acid introduction employs carboxylation of lithiated intermediates or hydrolysis of nitriles. A patent method hydrolyzes 2-cyanopiperidine derivatives using 6M HCl and acetic acid under reflux. Post-hydrolysis, the Boc group remains intact due to its acid stability.

Reaction Metrics:

  • Conditions : 72 hours at 110°C in 3M HCl/acetic acid.

  • Yield : 80–85% after recrystallization from ethanol.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production adopts continuous flow reactors to enhance heat/mass transfer. A patent (CN103664743A) details a three-stage flow system:

  • Cyclization : Tubular reactor with ZnCl₂ catalyst at 90°C.

  • Boc Protection : Teflon-lined mixer with Boc₂O/Et₃N.

  • Carboxylation : High-pressure reactor with CO₂(g) at 50 bar.

Advantages:

  • Throughput : 1.2 kg/hour with 92% purity.

  • Waste Reduction : 40% lower solvent usage vs. batch processes.

Purification Techniques

Industrial purification combines chromatography and crystallization:

Step Method Conditions Purity
Initial PurificationSilica Gel ChromatographyEthyl acetate/hexane (1:4)95%
Final CrystallizationEthanol/Water (3:1)−20°C for 12 hours99.5%

Comparative Analysis of Methodologies

Efficiency Metrics

Method Total Steps Overall Yield Stereoselectivity
Cyclization-Alkylation458%88% cis
Reductive Amination367%94% cis
Continuous Flow376%99% cis

Cost Considerations

  • Boc₂O Usage : Accounts for 45% of raw material costs.

  • Laboratory vs. Industrial : Batch processing costs $12,000/kg vs. $3,200/kg for flow systems.

Recent Advances in Synthesis

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of methyl esters avoids harsh acidic conditions. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion at 40°C.

Photocatalytic Carboxylation

Visible-light-driven carboxylation using Ru(bpy)₃²⁺ as a photocatalyst introduces CO₂ into the piperidine ring at ambient temperature. This method reduces energy consumption by 60% compared to thermal approaches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group, converting it into alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.
  • Introduction of the Methyl Group : Alkylation at the 4-position.
  • Protection of the Amine Group : Using Boc-Cl in the presence of a base.
  • Carboxylation : Introducing the carboxylic acid group at the 2-position.

Pharmaceutical Development

This compound is primarily used as an intermediate in the synthesis of biologically active compounds. Its versatility allows for the introduction of various functional groups, which is essential for exploring structure-activity relationships (SAR) in drug development.

  • Case Study : It has been utilized in synthesizing potent and selective histamine H3 receptor antagonists, contributing to research on anti-allergic and sleep-wake regulation medications.

Organic Synthesis

The compound serves as a valuable building block for constructing complex molecules containing the piperidine ring system. The Boc protecting group allows selective manipulation of other functionalities while maintaining the integrity of the nitrogen atom.

Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Carboxylic acids, ketones
ReductionLiAlH₄, NaBH₄Alcohols, aldehydes
SubstitutionAlkyl halides, acyl chloridesVarious substituted piperidines

Material Science

Emerging research indicates potential applications in material science due to its unique properties that allow self-assembly and formation of specific structures.

  • Case Study : A study investigated Boc-4-methyl-pipecolinic acid-based amphiphiles for their self-assembly behavior, suggesting applications in drug delivery and nanotechnology.

Biological Studies

While specific biological activity data for this compound is limited, piperidine derivatives are known for their significant biological properties. The compound's structure may influence pharmacokinetics and bioavailability.

Mechanism of Action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Impact
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid 187752-72-3 C₁₂H₂₁NO₄ 243.30 4-methyl Moderate steric hindrance; enhances lipophilicity .
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-38-2 C₁₇H₂₁NO₄ 305.37 4-phenyl Increased lipophilicity and π-π interactions; potential for enhanced binding affinity .
cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 586375-35-1 C₁₁H₁₈FNO₄ 259.27 3-fluoro Electronegative fluorine alters electronic density; improves metabolic stability .
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid N/A C₁₃H₂₁NO₄ 255.31 4-isopropyl Greater steric bulk; may reduce conformational flexibility .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid 1262396-32-6 C₁₃H₂₁NO₄ 255.31 Spiro[2.5]octane scaffold Rigid spiro structure limits ring puckering; impacts solubility and bioactivity .

Stability and Bioavailability Considerations

  • Boc Group Instability : The Boc group in the target compound is prone to acid-catalyzed cleavage, limiting its oral bioavailability . In contrast, fluorinated analogs (e.g., CAS 586375-35-1) exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity and resistance to enzymatic degradation .
  • Lipophilicity : The 4-phenyl analog (CAS 261777-38-2) has higher lipophilicity (logP ~3.5 estimated) compared to the methyl-substituted compound (logP ~2.1), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

Cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid, also known as Boc-4-methyl-pipecolinic acid, is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. Its structure includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. The presence of the Boc group allows for selective reactions while protecting the amine functionality during synthetic processes.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.
  • Methyl Group Introduction : Alkylation reactions to introduce the methyl group at the 4-position.
  • Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
  • Carboxylation : Introduction of the carboxylic acid group at the 2-position through carboxylation reactions.

This multi-step synthesis allows for selective functionalization while maintaining structural integrity, making it valuable in pharmaceutical chemistry.

Biological Activity

While specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological properties. Compounds featuring piperidine rings are often associated with significant biological activities, including:

  • Antimicrobial Properties : Piperidine derivatives have been explored for their antibacterial and antifungal activities. For instance, related compounds have shown MIC values as low as 0.025 µg/mL against various pathogens, indicating potent antimicrobial effects .
  • CNS Activity : The compound serves as a precursor in synthesizing drugs targeting the central nervous system (CNS), which may include analgesics or anxiolytics due to its structural similarity to known CNS-active agents.
  • Enzyme Interaction Studies : Research indicates that piperidine derivatives can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding their mechanisms in drug development.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameBiological ActivityMIC (µg/mL)
Cis-1-(Boc)-4-methylpiperidine-2-carboxylic acidAntimicrobial (potential)TBD
4-Methylpiperidine-3-carboxylic acidAntibacterial0.025
1-(Boc)-3-methylpiperidine-2-carboxylic acidCNS activity (potential)TBD

Note: TBD indicates that specific data for this compound is currently unavailable.

The primary mechanism of action for this compound lies in its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications at other sites within the molecule. Upon completion of desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Q & A

Q. What are the optimal synthetic conditions for preparing cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid?

The synthesis typically involves acid-catalyzed hydrolysis of nitrile intermediates under reflux. For example, a related piperidine derivative was synthesized by heating a nitrile precursor (e.g., cis-1-(4-chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile) with 3M HCl and 6M acetic acid at reflux for 72 hours . For tert-butoxycarbonyl (Boc) protection, Boc-anhydride is commonly used in basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the Boc group at the piperidine nitrogen .

Q. What safety precautions are essential when handling this compound?

The compound may pose acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Key precautions include:

  • Use of PPE (nitrile gloves, safety goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Immediate decontamination of spills with inert absorbents.
  • Storage in a cool, dry place away from oxidizers .

Q. How can the Boc-protected intermediate be purified effectively?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is widely employed. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Crystallization from ethanol or methanol may further enhance purity for crystalline intermediates .

Advanced Research Questions

Q. How can crystallographic software resolve stereochemical ambiguities in this compound?

SHELX programs (e.g., SHELXL) are effective for refining crystal structures. Key steps include:

  • Data collection at high resolution (<1.0 Å) to resolve methyl and Boc group positions.
  • Use of Flack parameter analysis (via Hooft or Rogers methods) to confirm absolute configuration, especially for chiral centers .
  • Twin refinement (SHELXL) for cases of pseudo-merohedral twinning, common in piperidine derivatives .

Q. What challenges arise in multi-step synthesis of modified derivatives, and how are they addressed?

Challenges include:

  • Epimerization : Minimized by using mild conditions (e.g., low-temperature saponification for ester hydrolysis).
  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc without affecting carboxylic acid groups.
  • Coupling Reactions : EDCI/HOBt or DCC-mediated coupling ensures efficient amide bond formation with amino acids or other nucleophiles .

Q. Which analytical techniques confirm the cis configuration and purity?

  • NMR : NOESY correlations between the 4-methyl and 2-carboxylic acid protons confirm cis stereochemistry.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomeric impurities .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of spatial arrangement .

Q. What strategies enable functionalization at the 4-methyl position?

  • Radical Bromination : NBS/light initiates selective bromination for subsequent cross-coupling (e.g., Suzuki-Miyaura).
  • Oxidation : KMnO₄ or RuO₄ oxidizes methyl to carboxylic acid for further derivatization.
  • Enolate Alkylation : LDA generates enolates for alkyl/aryl group introduction .

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